![molecular formula C19H22N2O6S B2861340 N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide CAS No. 313554-93-7](/img/structure/B2861340.png)
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and is structurally similar to the neurotransmitter acetylcholine. DMXB-A has been shown to have a wide range of effects on the nervous system, including anti-inflammatory, neuroprotective, and cognitive-enhancing properties.
Scientific Research Applications
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including compounds structurally similar to N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, have been investigated for their inhibitory effects on carbonic anhydrases I, II, IV, and XII. These enzymes play crucial roles in various physiological processes, including respiration and the regulation of pH in blood and tissues. The study by Supuran, Maresca, Gregáň, and Remko (2013) demonstrated that certain aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values against these isoenzymes, highlighting their potential as therapeutic agents in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Pharmacological Activation
Anthranilic acid derivatives, which are structurally related to N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, have been identified as a new class of soluble guanylyl cyclase (sGC) agonists. Schindler et al. (2006) reported on compounds that preferentially activate the ferric heme sGC isoform, a key enzyme in the nitric oxide signaling pathway. This pathway is implicated in vasodilation and has therapeutic relevance for cardiovascular diseases, suggesting that compounds like N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide could serve as leads for the development of new cardiovascular drugs (Schindler et al., 2006).
Antimicrobial Activity
Compounds with the morpholine group, such as 4-(Phenylsulfonyl) morpholine, have been evaluated for their antimicrobial and modulating activities against multi-drug resistant strains of bacteria and fungi. Oliveira et al. (2015) explored the potential of these compounds to modulate the activity of antibiotics against resistant pathogens. Although the study did not directly involve N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, it highlights the broader potential of morpholine derivatives in combating antimicrobial resistance, a major global health challenge (Oliveira et al., 2015).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-8-18(26-2)17(13-15)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAEXWSQKNKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.